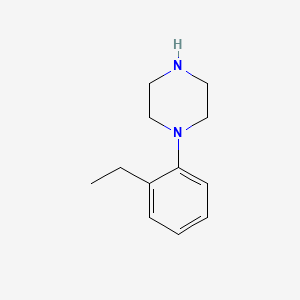
1-(2-エチルフェニル)ピペラジン
概要
説明
1-(2-Ethylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Ethylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Ethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
ピペラジンは、創薬における3番目に一般的な窒素複素環です . これは、イマチニブ(グリーベックとしても販売されている)やシルデナフィル(バイアグラとして販売されている)などのブロックバスター薬の主要な成分です . 窒素原子の部位は、水素結合ドナー/アクセプターとして機能し、受容体との相互作用を調整するとともに、水溶性とバイオアベイラビリティを向上させます .
創薬
ピペラジンは、抗不安薬、抗ウイルス薬、心臓保護薬、抗がん剤、抗うつ剤など、さまざまな薬理学的特性を持つ薬剤に広く見られます . これは、薬や生物活性分子に頻繁に見られます .
C–H官能基化
近年、ピペラジン環の炭素原子のC–H官能基化において大きな進歩が見られました . これにより、ピペラジンの構造的多様性が拡大しました。以前は、ピペラジン含有薬剤の約80%が、窒素位置でのみ置換基を有していました .
ピペラジンの合成
ピペラジンベースのシントンは化学反応性が高いため、分子に容易に挿入できます . これは、ピペラジンを合成化学における有用な部分とするものです .
キナーゼ阻害剤
ピペラジン含有薬は、FDAによってキナーゼ阻害剤として承認されています . これらの薬剤は、がんを含むさまざまな疾患の治療において重要な役割を果たしています .
受容体モジュレーター
ピペラジン誘導体は、受容体モジュレーターとして使用されてきました . これらは、体内のさまざまな受容体と相互作用し、生理学的プロセスに影響を与えます .
Safety and Hazards
作用機序
Target of Action
The primary target of 1-(2-Ethylphenyl)piperazine is similar to that of piperazine, which is a GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(2-Ethylphenyl)piperazine, like piperazine, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the nervous system of the affected organism, causing paralysis and allowing for the easy removal or expulsion of the invading organism .
Biochemical Pathways
Given its similarity to piperazine, it is likely to affect pathways related to the gabaergic system . The downstream effects of this interaction can include changes in neuronal excitability and transmission, potentially leading to the paralysis observed in the mode of action .
Pharmacokinetics
The presence of nitrogen atoms in its structure may serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Result of Action
The primary result of the action of 1-(2-Ethylphenyl)piperazine is the paralysis of the affected organism, leading to its removal or expulsion . This is achieved through the compound’s interaction with GABA receptors and the subsequent hyperpolarization of nerve endings .
生化学分析
Biochemical Properties
1-(2-Ethylphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine . This inhibition disrupts the transmission of nervous signals, leading to various physiological effects. Additionally, 1-(2-Ethylphenyl)piperazine interacts with gamma-aminobutyric acid (GABA) neurotransmitters, enhancing their activity and leading to neuromuscular effects .
Cellular Effects
1-(2-Ethylphenyl)piperazine exerts notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-(2-Ethylphenyl)piperazine has been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation .
Molecular Mechanism
The molecular mechanism of 1-(2-Ethylphenyl)piperazine involves its binding interactions with various biomolecules. It acts as an inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nervous signal transmission . Additionally, 1-(2-Ethylphenyl)piperazine enhances the activity of GABA neurotransmitters by acting as an agonist, which results in neuromuscular effects . These interactions at the molecular level contribute to the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethylphenyl)piperazine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(2-Ethylphenyl)piperazine remains stable under controlled conditions, but its degradation products can influence cellular processes . Long-term exposure to 1-(2-Ethylphenyl)piperazine in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylphenyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits minimal adverse effects, while higher doses can lead to toxic or neurotoxic symptoms . For instance, in dogs and cats, single oral doses of 1-(2-Ethylphenyl)piperazine greater than 110 mg/kg can cause slight adverse reactions, while doses exceeding 800 mg/kg result in neurotoxic symptoms . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
1-(2-Ethylphenyl)piperazine is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450 . Phase II reactions involve the conjugation of 1-(2-Ethylphenyl)piperazine with endogenous molecules, increasing its hydrophilicity and facilitating its excretion . These metabolic pathways play a crucial role in the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, 1-(2-Ethylphenyl)piperazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-(2-Ethylphenyl)piperazine is critical for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 1-(2-Ethylphenyl)piperazine exerts its effects in the appropriate cellular context, contributing to its overall biochemical and physiological impact .
特性
IUPAC Name |
1-(2-ethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFWBCKQMNEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960641 | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40224-10-0 | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40224-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040224100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-ethylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


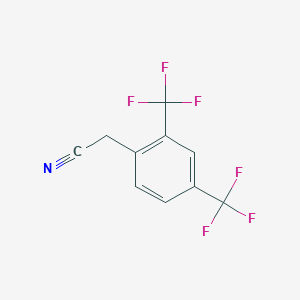

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)

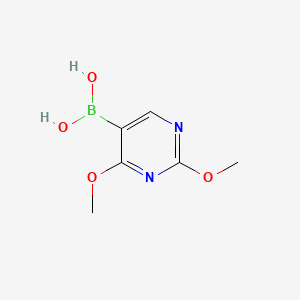

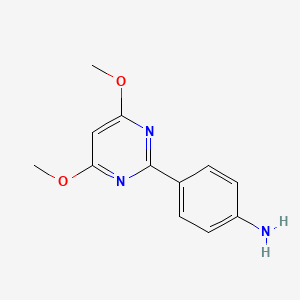
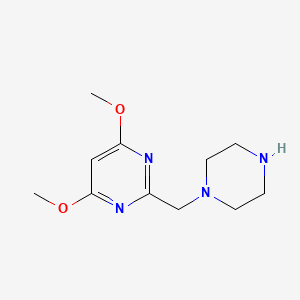
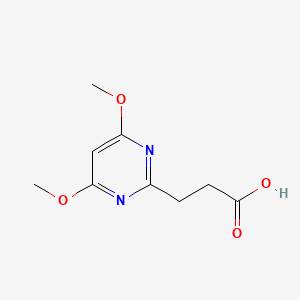

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
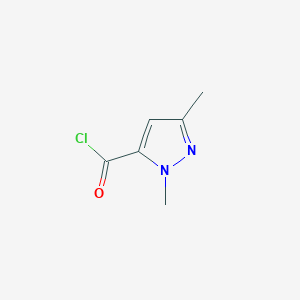
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)

